3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde
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Overview
Description
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethanesulfonyl group (-SO2CF3) attached to a benzaldehyde core
Preparation Methods
The synthesis of 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzaldehyde with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde exerts its effects is primarily through its reactivity with various molecular targets. The trifluoromethanesulfonyl group is known to enhance the electrophilicity of the benzaldehyde core, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications .
Comparison with Similar Compounds
3-Methoxy-4-(trifluoromethanesulfonyl)benzaldehyde can be compared with similar compounds such as:
3-Methoxy-4-fluorobenzaldehyde: Similar in structure but with a fluorine atom instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the trifluoromethanesulfonyl group.
3-Methoxy-4-(methylsulfonyl)benzaldehyde: Features a methylsulfonyl group instead of the trifluoromethanesulfonyl group. The uniqueness of this compound lies in the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
190786-10-8 |
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Molecular Formula |
C9H7F3O4S |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde |
InChI |
InChI=1S/C9H7F3O4S/c1-16-7-4-6(5-13)2-3-8(7)17(14,15)9(10,11)12/h2-5H,1H3 |
InChI Key |
DJEORXFGOZPZGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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